N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide
Overview
Description
N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and an ethylsulfonyl group attached to the amino group on the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with cycloheptyl chloride in the presence of a base such as triethylamine to form N-cycloheptyl-4-aminobenzamide.
Introduction of the Ethylsulfonyl Group: The intermediate N-cycloheptyl-4-aminobenzamide is then reacted with ethylsulfonyl chloride in the presence of a base such as pyridine to introduce the ethylsulfonyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of the benzamide core can produce amines.
Scientific Research Applications
N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide can be compared with other similar compounds, such as:
N-cycloheptyl-4-aminobenzamide: Lacks the ethylsulfonyl group, which may result in different chemical and biological properties.
N-cycloheptyl-4-[(methylsulfonyl)amino]benzamide: Contains a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its reactivity and applications.
Properties
IUPAC Name |
N-cycloheptyl-4-(ethylsulfonylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-2-22(20,21)18-15-11-9-13(10-12-15)16(19)17-14-7-5-3-4-6-8-14/h9-12,14,18H,2-8H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBHBPLFCWBQNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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